2-[2-({[(4-acetamidophenyl)carbamoyl]methyl}sulfanyl)-1,3-thiazol-4-yl]-N-[(4-methoxyphenyl)methyl]acetamide
Description
Properties
IUPAC Name |
2-[2-[2-(4-acetamidoanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-[(4-methoxyphenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O4S2/c1-15(28)25-17-5-7-18(8-6-17)26-22(30)14-33-23-27-19(13-32-23)11-21(29)24-12-16-3-9-20(31-2)10-4-16/h3-10,13H,11-12,14H2,1-2H3,(H,24,29)(H,25,28)(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOZFQKUGQHEIKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)CSC2=NC(=CS2)CC(=O)NCC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[2-({[(4-acetamidophenyl)carbamoyl]methyl}sulfanyl)-1,3-thiazol-4-yl]-N-[(4-methoxyphenyl)methyl]acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant research findings.
Chemical Structure and Properties
The compound features a thiazole ring, an acetamido group, and a methoxyphenyl moiety, which are critical for its biological effects. The molecular formula is , and it has a molecular weight of approximately 446.55 g/mol. The presence of the thiazole ring is particularly significant as it is known for various biological activities, including anticancer and antimicrobial properties.
The mechanisms by which this compound exerts its biological effects can be attributed to several factors:
- Enzyme Inhibition : Studies indicate that thiazole derivatives can inhibit specific enzymes, which may lead to altered metabolic pathways in cancer cells or pathogens.
- Receptor Interaction : The compound may interact with various receptors, modulating signaling pathways that influence cell proliferation and apoptosis.
- Antioxidant Activity : Thiazole compounds often exhibit antioxidant properties, which can protect cells from oxidative stress.
Anticancer Activity
Research has shown that compounds containing thiazole rings exhibit significant anticancer properties. For instance, studies have reported IC50 values in the low micromolar range against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Example A | Jurkat (T-cell leukemia) | 1.61 ± 1.92 |
| Example B | A-431 (epidermoid carcinoma) | 1.98 ± 1.22 |
The presence of electron-donating groups on the phenyl ring enhances cytotoxic activity, indicating a strong structure-activity relationship (SAR) for these compounds .
Antimicrobial Activity
Thiazole derivatives have also been evaluated for their antimicrobial properties. Compounds similar to our target have shown promising results against various bacterial strains:
- Staphylococcus aureus
- Escherichia coli
These studies suggest that modifications in the thiazole structure can lead to enhanced antibacterial efficacy .
Case Studies
- Thiazole Derivatives in Cancer Therapy : One study explored a series of thiazole derivatives and their effects on cancer cell lines. The results indicated that substitution patterns significantly influenced their potency as anticancer agents. Compounds with specific substitutions on the thiazole ring exhibited enhanced activity compared to others .
- Antimicrobial Efficacy : Another investigation focused on the synthesis of thiazole-based compounds and their antibacterial activity. The study found that certain derivatives showed comparable efficacy to established antibiotics like norfloxacin, suggesting their potential as new antimicrobial agents .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Functional Group Analysis
Thiazole vs. Thiadiazole/Triazole Cores :
The target compound’s thiazole core offers moderate aromaticity and electron density compared to the thiadiazole in or triazole in . Thiadiazoles often exhibit higher metabolic stability but reduced solubility due to increased hydrophobicity. Triazoles, with additional nitrogen atoms, may improve hydrogen-bonding capacity and target selectivity .- However, nitro (in ) or chlorophenyl (in ) substituents introduce electron-withdrawing effects, altering reactivity profiles.
- Aromatic Substituents: The 4-methoxyphenyl group in the target compound and enhances lipophilicity and membrane permeability, whereas the 4-acetamidophenyl moiety may facilitate hydrogen bonding with biological targets.
Pharmacokinetic and Physicochemical Properties
- Solubility :
The methoxy and acetamido groups in the target compound likely improve aqueous solubility compared to the nitro-substituted analogue in , which has a higher logP (predicted ~3.5) due to its nitro group. - Metabolic Stability: Sulfonamide-containing derivatives (e.g., ) exhibit prolonged half-lives due to resistance to oxidative metabolism, whereas compounds with free amino groups (e.g., ) may undergo faster hepatic clearance.
Q & A
Q. What are the standard synthetic routes for this compound, and how are reaction conditions optimized to ensure high yield?
The synthesis involves multi-step reactions, including thiazole ring formation, sulfanyl group introduction, and acetamide coupling. Key steps include:
- Thiazole core synthesis : Cyclocondensation of thiourea derivatives with α-halo ketones under reflux in ethanol .
- Sulfanyl linkage : Reaction of mercaptoacetic acid derivatives with halogenated intermediates using triethylamine as a base in DMF .
- Final coupling : Amide bond formation via EDC/HOBt-mediated coupling between the thiazole intermediate and 4-methoxybenzylamine . Optimization focuses on solvent choice (e.g., DMF for solubility), temperature control (60–80°C for cyclization), and catalyst selection (e.g., triethylamine for deprotonation) .
Q. Which spectroscopic techniques are essential for confirming structural integrity and purity?
Critical methods include:
- NMR Spectroscopy : ¹H/¹³C NMR to verify aromatic protons, sulfanyl (-S-), and acetamide (-NHCO-) groups. Discrepancies in peak splitting may indicate stereochemical impurities .
- Mass Spectrometry (HRMS) : To confirm molecular weight (e.g., [M+H]+ ion at m/z 497.12) and rule out byproducts .
- HPLC : Purity assessment (>95%) using a C18 column with acetonitrile/water gradients .
Advanced Research Questions
Q. How can researchers resolve contradictions in NMR data during structural characterization?
Discrepancies often arise from dynamic rotational isomerism (e.g., restricted rotation in acetamide groups) or solvent-induced shifts. Methodological solutions include:
- Variable Temperature NMR : To observe coalescence of split peaks and confirm conformational flexibility .
- 2D NMR (COSY, HSQC) : For unambiguous assignment of overlapping proton/carbon signals in the thiazole and aromatic regions .
- X-ray Crystallography : Definitive structural confirmation if crystalline samples are obtainable .
Q. What strategies improve yield and purity in multi-step synthesis, particularly for scale-up?
- Intermediate Purification : Use flash chromatography (silica gel, ethyl acetate/hexane eluent) after each step to remove unreacted starting materials .
- Catalyst Screening : Test alternatives to EDC/HOBt (e.g., DCC/DMAP) for amide coupling efficiency .
- Solvent Recycling : Recover DMF via distillation to reduce costs in large-scale reactions .
Q. How do the sulfanyl and acetamide functional groups influence bioactivity, and what assays validate these effects?
- Sulfanyl Group : Enhances electrophilicity, enabling covalent binding to cysteine residues in target enzymes. Validate via:
- Enzyme Inhibition Assays : Measure IC50 against cysteine proteases (e.g., caspase-3) using fluorogenic substrates .
- Acetamide Group : Facilitates hydrogen bonding with biological targets. Assess via:
- Surface Plasmon Resonance (SPR) : Quantify binding affinity to recombinant proteins .
- Contradiction Analysis : Compare activity of analogs lacking these groups to isolate their contributions .
Q. What computational methods predict the compound’s interaction with biological targets?
- Molecular Docking (AutoDock Vina) : Simulate binding poses in enzyme active sites (e.g., EGFR kinase) using the compound’s 3D structure from X-ray data .
- MD Simulations (GROMACS) : Evaluate binding stability over 100 ns trajectories, focusing on sulfanyl-mediated covalent interactions .
- QSAR Modeling : Correlate substituent variations (e.g., methoxy vs. chloro) with anticancer activity from screening data .
Methodological Tables
Q. Table 1: Analytical Techniques for Structural Confirmation
Q. Table 2: Optimization Parameters for Synthesis
| Step | Variable Tested | Optimal Condition | Yield Improvement |
|---|---|---|---|
| Thiazole formation | Solvent (ethanol vs. DMF) | DMF (80°C, 4 h) | 75% → 88% |
| Sulfanyl linkage | Base (Et3N vs. K2CO3) | Triethylamine (0°C) | 60% → 82% |
| Amide coupling | Catalyst (EDC vs. DCC) | EDC/HOBt (rt, 12 h) | 70% → 85% |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
